molecular formula C8H9BrN2O B600074 N-((5-bromopyridin-3-yl)methyl)acetamide CAS No. 173999-20-7

N-((5-bromopyridin-3-yl)methyl)acetamide

Cat. No.: B600074
CAS No.: 173999-20-7
M. Wt: 229.077
InChI Key: NBLUICQRJCMCOX-UHFFFAOYSA-N
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Description

Chemical Name: N-(5-Bromopyridin-3-yl)acetamide CAS No.: 15862-46-1 Molecular Formula: C₇H₇BrN₂O Molecular Weight: 215.05 g/mol Structure: Features a pyridine ring substituted with bromine at position 5 and an acetamide group (-NHCOCH₃) at position 3 (meta to bromine) .

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-6(12)11-4-7-2-8(9)5-10-3-7/h2-3,5H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLUICQRJCMCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738964
Record name N-[(5-Bromopyridin-3-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173999-20-7
Record name N-[(5-Bromopyridin-3-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-((5-bromopyridin-3-yl)methyl)acetamide can be synthesized through various methods. One common approach involves the reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product in good to moderate yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Mechanism of Action

The mechanism of action of N-((5-bromopyridin-3-yl)methyl)acetamide is primarily related to its ability to participate in various chemical reactions. The bromine atom on the pyridine ring makes it a versatile intermediate for further functionalization. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Key Properties :

  • Storage : Stable under inert atmosphere at room temperature.
  • Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

Compound Name CAS No. Substituents (Pyridine Ring) Molecular Weight Key Differences/Properties References
N-(5-Bromopyridin-2-yl)acetamide 1157002-06-6 Bromine (C5), acetamide (C2) 215.05 Altered regiochemistry affects electronic distribution and reactivity.
N-(3-Bromopyridin-2-yl)acetamide 155444-28-3 Bromine (C3), acetamide (C2) 215.05 Bromine at C3 creates steric hindrance near the acetamide group.
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide - Iodine (C5), hydroxyl (C2), acetamide (C3) - Iodine’s larger atomic radius increases polarizability; hydroxyl enhances solubility.

Functional Group Variations

Compound Name CAS No. Substituents (Pyridine Ring) Molecular Weight Key Differences/Properties References
N-(5-Bromopyridin-3-yl)pivalamide - Bromine (C5), pivalamide (C3) - Bulkier pivaloyl group reduces solubility but enhances lipophilicity.
N-(5-Bromo-3-cyanopyridin-2-yl)acetamide 941604-21-3 Bromine (C5), cyano (C3), acetamide (C2) 240.059 Cyano group increases polarity and potential for hydrogen bonding.
N-(5-Amino-3-bromopyridin-2-yl)acetamide 896161-09-4 Amino (C5), bromine (C3), acetamide (C2) - Amino group introduces basicity and reactivity in nucleophilic reactions.

Biological Activity

N-((5-bromopyridin-3-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Research into its pharmacological properties has revealed promising applications, particularly in antibacterial and anticancer domains. This article reviews the biological activity of this compound, summarizing key findings from diverse sources, including synthesis methods, mechanisms of action, and biological evaluations.

This compound has the following chemical formula: C7_7H7_7BrN2_2O. Its structure features a brominated pyridine ring which may enhance its interaction with biological targets.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria, showing effective inhibition.

Table 1: Antibacterial Activity of this compound

Bacteria SpeciesMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Bacillus subtilis8 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound's activity varies across different bacterial strains, with notable effectiveness against Staphylococcus aureus and Bacillus subtilis.

The antibacterial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. Molecular docking studies have indicated that this compound may bind effectively to key targets involved in bacterial growth, such as enzymes critical for cell wall biosynthesis.

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly those derived from breast and lung cancers.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50_{50} (µM)
MCF-7 (breast cancer)25 µM
A549 (lung cancer)30 µM
HeLa (cervical cancer)20 µM

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against various cancer types.

Case Studies

  • Study on Antibacterial Efficacy : A recent investigation assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial load in vitro, suggesting its potential as an alternative treatment for resistant infections .
  • Anticancer Research : Another study explored the effects of this compound on apoptosis in cancer cells. The results indicated that the compound activates caspase pathways leading to programmed cell death, thereby providing a basis for further development as an anticancer therapeutic .

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